2,5-Diaminophenol dihydrochloride

Description

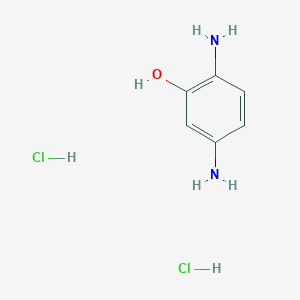

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-diaminophenol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3,9H,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIJNJWVXOOVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89691-80-5 | |

| Record name | 2,5-Diaminophenol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Diaminophenol Dihydrochloride

Reduction Pathways of Aromatic Dinitrophenols

The conversion of the two nitro groups in 2,5-dinitrophenol (B1207554) to amino groups is the critical transformation in forming 2,5-Diaminophenol (B1598321). This can be achieved through several distinct chemical routes.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics due to its efficiency and clean nature. wikipedia.org In the synthesis of 2,5-Diaminophenol, this process involves the reduction of 2,5-dinitrophenol using hydrogen gas in the presence of a metal catalyst.

The most common catalyst employed for this transformation is palladium on a carbon support (Pd/C). The reaction is typically carried out by suspending or dissolving 2,5-dinitrophenol in a solvent, such as water or dilute hydrochloric acid, within a specialized reactor. Hydrogen gas is then introduced under controlled conditions. Other catalysts effective for the reduction of nitroarenes include Raney nickel and platinum(IV) oxide. wikipedia.org

Reaction conditions are critical parameters that influence the rate and selectivity of the hydrogenation. Typical conditions for the reduction of 2,5-dinitrophenol are:

Temperature: 50°C to 150°C

Pressure: 1 to 60 atmospheres

Advanced catalytic systems, such as membrane catalysts, have been developed to improve efficiency. For the hydrogenation of the related isomer 2,4-dinitrophenol (B41442), a membrane catalyst made from a palladium-rhodium alloy has been shown to achieve product yields of up to 93%. google.com Such systems allow for the use of commercial-grade hydrogen and can lead to a process selectivity approaching 100%. google.com

Table 1: Comparison of Catalysts for Nitroarene Reduction

| Catalyst | Typical Substrate | Key Characteristics | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 2,5-Dinitrophenol | High activity and selectivity; widely used in industrial processes. | |

| Raney Nickel | General Nitroarenes | Cost-effective and highly active; often used in various reduction reactions. | wikipedia.orgoup.com |

| Platinum(IV) Oxide (Adams' catalyst) | General Nitroarenes | Effective under mild conditions; suitable for laboratory-scale synthesis. | wikipedia.org |

| Palladium-Rhodium Alloy (Membrane) | 2,4-Dinitrophenol | Allows for continuous processing and high selectivity, leading to high-purity products. | google.com |

Chemical reduction offers an alternative to catalytic hydrogenation, often utilizing classical reducing agents. For the synthesis of 2,5-Diaminophenol, methods include the use of metals in acidic media. A common approach involves reducing 2,5-dinitrophenol with iron filings in the presence of hydrochloric acid at temperatures between 50°C and 70°C.

Tin(II) chloride is another effective reducing agent for this conversion and is sometimes added to prevent the subsequent oxidation of the newly formed diaminophenol product. google.com Other reagents used for the reduction of dinitroarenes include sodium sulfide (B99878) or sodium hydrosulfite. wikipedia.orgoup.com These methods, particularly the Zinin reduction using sodium sulfide, can sometimes offer selectivity in the partial reduction of dinitro compounds. oup.com

Recent research on the related isomer 2,4-dinitrophenol has explored the use of sodium borohydride (B1222165) (NaBH₄) in conjunction with gold (Au) or silver (Ag) nanoparticles as catalysts, demonstrating excellent catalytic activity at room temperature. scientific.net

Electrochemical methods provide a reagent-free alternative for the reduction of nitro compounds. Studies on the isomer 2,4-dinitrophenol have demonstrated the feasibility of this approach. The process involves the use of modified electrodes, such as glassy carbon electrodes, where the reduction of the two nitro groups occurs at distinct potentials. researchgate.net

Initial investigations using cyclic voltammetry have shown that the reduction of dinitrophenols proceeds in steps, first forming hydroxylamine (B1172632) intermediates, which are then further reduced. researchgate.net The efficiency and reduction potentials are highly dependent on the pH of the solution and the specific nature of the electrode surface. researchgate.net While primarily used for analytical purposes, these studies provide fundamental insights into the reduction mechanism, which can inform the development of larger-scale electrosynthesis processes.

Precursor Chemistry in the Synthesis of 2,5-Diaminophenol Derivatives

The principal precursor for 2,5-Diaminophenol dihydrochloride (B599025) is 2,5-dinitrophenol. The synthesis of this dinitro compound is a key preliminary step. Common routes to produce dinitrophenols include the direct nitration of phenol (B47542) using nitric acid or the hydrolysis of a corresponding dinitrochlorobenzene, such as 2,4-dinitrochlorobenzene. wikipedia.org

The broader chemistry of diaminophenol derivatives involves a variety of starting materials and synthetic pathways. For instance, the synthesis of 2,5-diamino benzene (B151609) ethanol (B145695) begins with ortho-nitrotoluene, which undergoes a sequence of reactions including carboxylation, nitration, esterification, reduction, and hydrolysis to yield the target molecule. google.com This illustrates that complex, multi-step syntheses are often required for substituted diaminophenol derivatives.

Furthermore, related compounds like 2,5-diamino-1,4-benzenedithiol dihydrochloride are synthesized for use in polymer chemistry, specifically for producing poly(benzothiazole)s. researchgate.net This highlights the role of diaminophenol-related structures as important monomers and chemical intermediates. acs.orgchemscene.com

Optimization of Synthetic Yields and Purity in 2,5-Diaminophenol Dihydrochloride Production

Achieving high yield and purity is critical for the commercial viability and application of this compound. In industrial settings, optimization efforts are heavily focused on the catalytic hydrogenation route.

Key optimization strategies include:

Reactor Technology: The use of continuous flow reactors can enhance throughput and consistency compared to batch processes.

Process Control: Automated control of temperature, pressure, and stirring rates is essential for maintaining optimal reaction conditions and ensuring consistent product quality.

Catalyst Systems: High-pressure reactors and advanced membrane catalysts can significantly increase reaction rates and product yields. google.com A patented process for the 2,4-isomer reports yields as high as 92% for the dihydrochloride salt with nearly 100% selectivity. google.com

Post-synthesis purification is equally important for achieving the required purity levels, which are often greater than 95%. The most common purification technique is recrystallization. The crude product is often recrystallized from a mixture of solvents, such as ethanol and water. In some processes, the product is first precipitated from the reaction mixture by adding hydrochloric acid, and the resulting solid is then purified, sometimes with the use of activated coal to remove colored impurities, before a final precipitation or recrystallization step. google.com

Table 2: Parameters for Optimizing this compound Production

| Parameter | Optimization Strategy | Impact on Production | Reference |

|---|---|---|---|

| Reaction Method | Catalytic hydrogenation over chemical reduction. | Higher efficiency, cleaner process, higher yields. | |

| Catalyst | Use of highly active catalysts like Pd/C or advanced membrane catalysts. | Increases reaction rate and selectivity. | google.com |

| Reaction Conditions | Automated control of temperature (50-150°C) and pressure (1-60 atm). | Ensures consistent product quality and maximizes yield. | |

| Purification | Recrystallization from ethanol/water; use of activated coal. | Achieves high purity (>95%) by removing byproducts and impurities. | google.com |

Chemical Reactivity and Reaction Mechanisms of 2,5 Diaminophenol Dihydrochloride

Redox Chemistry of 2,5-Diaminophenol (B1598321) Dihydrochloride (B599025)

The redox chemistry of 2,5-Diaminophenol is a key aspect of its functionality, particularly in electrochemical applications and oxidative processes. The compound can readily donate electrons, making it an effective reducing agent and a participant in various redox-mediated reactions. The hydroxyl group (-OH) acts as an electron-donating group, which lowers the oxidation potential of the molecule compared to analogues without it. For instance, the oxidation of 2,5-Diaminophenol begins at a potential of 0.24 V (versus Ag/AgCl at pH 7), demonstrating its susceptibility to oxidation.

Studies using techniques like cyclic voltammetry have elucidated the multi-step nature of 2,5-Diaminophenol's electrochemical oxidation, which proceeds through distinct, reactive intermediates. The oxidation mechanism is notably similar to that of p-phenylenediamine (B122844) but differs from other diaminophenol isomers.

In an acidic environment, the initial step in the electrochemical oxidation of 2,5-Diaminophenol involves a two-electron transfer. This process leads to the direct formation of a highly reactive diimine species. The concerted removal of two electrons and two protons from the molecule initiates its transformation into a quinonoid structure.

The two-electron oxidation of 2,5-Diaminophenol yields 2-hydroxy-p-benzoquinonediimine. This quinoneimine is a critical intermediate in the reaction pathway. Quinoneimines are a class of compounds characterized by a quinonoid ring system with one or more imine (=NR) groups and are often colored and highly reactive electrophiles. nih.gov The formation of this specific intermediate is a defining feature of the oxidation of 2,5-Diaminophenol.

The 2-hydroxy-p-benzoquinonediimine intermediate is unstable in aqueous media and readily undergoes hydrolysis. This reaction involves the nucleophilic attack of water on the imine groups, leading to their conversion to carbonyl groups. The final, more stable product of this hydrolysis step is 2-hydroxy-p-benzoquinone. This transformation from the diimine to the quinone represents the culmination of the primary oxidation pathway.

Table 1: Electrochemical Oxidation Pathway of 2,5-Diaminophenol

| Step | Reactant/Intermediate | Process | Product/Intermediate |

| 1 | 2,5-Diaminophenol | Two-Electron Oxidation | 2-hydroxy-p-benzoquinonediimine |

| 2 | 2-hydroxy-p-benzoquinonediimine | Hydrolysis | 2-hydroxy-p-benzoquinone |

The study of electron transfer kinetics provides insight into the speed and mechanism of redox reactions. For reactions like the oxidation of 2,5-Diaminophenol, kinetic parameters such as the standard electron transfer rate constant (k⁰) and activation energies are crucial for a complete understanding. nih.gov These parameters can be investigated using electrochemical methods like cyclic voltammetry at varying scan rates and temperatures. nih.gov

Electrochemical Oxidation Pathways and Intermediates

Electrophilic Substitution Reactions Involving 2,5-Diaminophenol Dihydrochloride

The benzene (B151609) ring of 2,5-Diaminophenol is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. libretexts.org These substituents increase the electron density of the ring, making it highly nucleophilic and facilitating reactions with electrophiles, typically at the positions ortho and para to the activating groups. libretexts.org The high reactivity can sometimes be difficult to control, potentially leading to multiple substitutions. libretexts.org

Specific electrophilic substitution reactions involving 2,5-Diaminophenol include:

Halogenation : The compound reacts with halogens, such as chlorine or bromine, to form mono- or di-halogenated derivatives.

Acylation : The amino groups can be acetylated using reagents like acetic anhydride. This reaction is often used to moderate the activating influence of the amino group, allowing for more controlled subsequent reactions. libretexts.org

Diazotization : In the presence of an acid and a nitrite (B80452) source (e.g., NaNO₂/HCl), the primary amino groups form diazonium salts. These salts are versatile intermediates that can be used in coupling reactions with other aromatic compounds to synthesize azo dyes.

Table 2: Electrophilic Substitution Reactions of 2,5-Diaminophenol

| Reaction Type | Reagent Example | Product Type | Notes |

| Halogenation | Bromine (Br₂) | Halogenated diaminophenol | The high activation of the ring can make the reaction difficult to control. libretexts.org |

| Acylation | Acetic Anhydride | N-acetylated derivative | Used to protect or moderate the reactivity of the amino groups. libretexts.org |

| Diazotization | Sodium Nitrite / HCl | Diazonium salt | The resulting salt is a key intermediate for producing azo dyes. |

Polymerization and Oligomerization Mechanisms of this compound

The polymerization and oligomerization of 2,5-Diaminophenol are primarily driven by oxidative processes. The presence of two amino groups and a hydroxyl group on the aromatic ring makes the molecule susceptible to oxidation, which initiates a cascade of reactions leading to the formation of dimers, oligomers, and ultimately, polymeric structures. The specific pathways and resulting architectures are highly dependent on the reaction conditions.

Dimerization Mechanisms

The initial step in the oligomerization of 2,5-Diaminophenol is the formation of dimers, which occurs through oxidative coupling. The mechanism is understood to proceed via several key stages.

First, under oxidative conditions (either chemical or electrochemical), the 2,5-diaminophenol molecule undergoes a two-electron oxidation. This process is analogous to the oxidation of p-phenylenediamine and results in the formation of a reactive intermediate, 2-hydroxy-p-benzoquinonediimine. This intermediate is electrophilic and is key to subsequent bond-forming reactions.

The dimerization can then proceed through several potential pathways, commonly involving the coupling of a radical species with a neutral monomer or the reaction between an electrophilic species and a nucleophilic monomer. nih.gov One plausible mechanism involves the attack of a nucleophilic amino group from a neutral 2,5-diaminophenol molecule onto the electrophilic quinonediimine intermediate. This is followed by tautomerization to re-aromatize the ring system, resulting in a C-N or C-C coupled dimer. The exact nature of the linkage (ortho or para to the hydroxyl group) is influenced by steric and electronic factors. nih.gov

Another possibility is a radical-mediated pathway. One-electron oxidation of the phenol (B47542) can generate a phenoxyl radical. Two such radicals can couple, or a radical can attack a neutral monomer. These oxidative coupling reactions of phenols are fundamental in the synthesis of many natural products and complex molecules. nih.govrsc.org

Formation of Polymeric Structures via Oxidation

The formation of polymers from this compound is an extension of the dimerization process, where oligomers continue to react and grow into long-chain structures. This process is typically achieved through chemical oxidative polymerization, using oxidants like ammonium (B1175870) persulfate, or through electropolymerization. d-nb.inforesearchgate.net

The structure of the resulting polymer is complex and not as straightforward as simple linear chains. Drawing parallels from studies on related aminophenols, the polymerization can lead to a variety of structural units. For instance, the polymerization of o-aminophenol is known to form ladder-like polymer structures containing phenoxazine (B87303) rings. d-nb.info While the para-positioning of the functional groups in 2,5-diaminophenol might favor more linear structures akin to polyaniline, the potential for cyclization and branching remains. Spectroscopic studies on poly(m-aminophenol) have identified C-N-C linkages and C-O-C linkages, suggesting a complex, cross-linked structure. researchgate.net

The oxidation of the growing polymer chain can lead to the formation of quinoid structures, which are crucial for the electronic properties of the polymer, such as conductivity. d-nb.info The final polymer is often a composite of reduced (benzenoid) and oxidized (quinoid) units.

Influence of Reaction Conditions on Polymer Architecture

The final architecture of the polymer derived from this compound is not static but is profoundly influenced by the conditions under which the polymerization is carried out. Key variables include pH, temperature, monomer concentration, and the oxidant-to-monomer ratio.

pH: The pH of the reaction medium is a critical factor. In the oxidative polymerization of related monomers like diarylaminodichlorobenzoquinones, higher pH values can decrease the initial reaction rate by affecting the protonation state of the monomer and intermediates. nih.gov For polymers with amine functionalities, the pH affects the degree of protonation, which in turn influences the electrostatic repulsion between polymer chains and their conformation in solution. nih.gov This can impact the hydrodynamic volume and swelling behavior of the resulting polymer particles. mdpi.comresearchgate.net

Temperature: Reaction temperature affects the rate of polymerization and the molecular weight of the resulting polymer. For some polymerization reactions, an optimal temperature exists to maximize yield and desired properties. mdpi.com For instance, in the oxidative polymerization of a related diamine, decreasing the temperature from ambient to 0°C was found to lengthen the reaction's induction period significantly. nih.gov Conversely, excessively high temperatures can sometimes lead to lower average degrees of polymerization. mdpi.com

Concentration and Reagent Ratios: The initial concentration of the monomer and the ratio of oxidant to monomer are crucial in controlling the polymerization process. Increasing the monomer concentration generally accelerates the rate of polymerization and shortens any induction period. nih.gov The oxidant-to-monomer ratio directly impacts the oxidation state of the final polymer and can influence its properties and structure. Studies on aminodiphenylamines show that this ratio can be optimized to achieve the highest electrical conductivity in the resulting polymer. nih.gov An excessive amount of oxidant can sometimes lead to a decrease in the reaction rate after an initial phase. nih.gov

The following table summarizes the influence of various reaction conditions on the polymerization of monomers structurally related to 2,5-Diaminophenol, providing insight into the expected behavior for its polymerization.

| Reaction Condition | Effect on Polymerization of Related Monomers | Likely Impact on Poly(2,5-Diaminophenol) Architecture |

| pH | Affects induction period and reaction rate. nih.gov Influences polymer chain elongation due to electrostatic repulsion. nih.gov | Controls the rate of polymerization and the degree of chain extension or coiling, affecting particle size and morphology. |

| Temperature | Affects polymerization rate and average degree of polymerization. mdpi.com Lower temperatures can significantly increase the induction period. nih.gov | Determines the molecular weight and polydispersity of the polymer chains. An optimal temperature likely exists for desired properties. |

| Monomer Concentration | Higher concentrations shorten the induction period and increase the reaction rate. nih.gov | Influences the kinetics of chain growth and the final molecular weight distribution. |

| Oxidant/Monomer Ratio | Affects the induction period, reaction speed, and the final oxidation state (and conductivity) of the polymer. nih.gov | Controls the degree of oxidation of the polymer backbone, influencing its electronic properties and potential for cross-linking. |

Derivatization Strategies and Novel Compound Synthesis

Synthesis of Schiff Bases from 2,5-Diaminophenol (B1598321) Dihydrochloride (B599025)

The formation of Schiff bases, or imines, represents a fundamental derivatization pathway for 2,5-Diaminophenol dihydrochloride. This transformation is typically achieved through the condensation of its primary amino groups with carbonyl compounds, most notably aldehydes.

The reaction between this compound and various aldehydes leads to the formation of Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group). These reactions are typically carried out in a suitable solvent, and the specific conditions can be tailored to optimize the yield of the desired product. The reactivity of the amino groups allows for the condensation with a wide range of aromatic and aliphatic aldehydes, providing a straightforward method for introducing diverse structural motifs. For instance, the condensation with substituted aromatic aldehydes can introduce various functional groups onto the resulting Schiff base molecule. ajol.infoscience.gov

The imines synthesized from this compound can undergo further reactions to create a diverse library of compounds. The azomethine linkage itself can be a site for subsequent chemical transformations. Moreover, the presence of the hydroxyl group and potentially unreacted amino groups provides additional handles for structural modifications. This allows for the synthesis of a variety of derivatives with tailored electronic and steric properties.

Cyclocondensation Reactions for Heterocyclic Scaffolds

The strategic placement of amino and hydroxyl groups in this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring by the intramolecular or intermolecular condensation of the reactive groups with a suitable reagent.

One of the most significant applications of this compound is in the synthesis of benzoxazole (B165842) derivatives. The ortho-disposed amino and hydroxyl groups can react with various functional groups, such as those in carboxylic acids or their derivatives, to form the oxazole (B20620) ring fused to the benzene (B151609) ring. nih.govresearchgate.netnih.govrsc.org This reaction typically proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the benzoxazole core. The synthesis of poly(p-phenylene benzobisoxazole) (PBO), a high-performance polymer, utilizes a similar principle, starting from related monomers. researchgate.net The reaction of 2,4-diaminophenol (B1205310) hydrochloride, an isomer, with terephthalic acid in poly(phosphoric acid) to form p-phenylene-2,2'-bis(5-aminobenzoxazole) highlights a similar synthetic strategy. patsnap.com

Beyond benzoxazoles, this compound can be a precursor for other fused heterocyclic systems. For example, its reaction with dicarbonyl compounds or their equivalents could potentially lead to the formation of other five- or six-membered heterocyclic rings fused to the benzene nucleus. The specific heterocyclic system formed depends on the nature of the condensing reagent and the reaction conditions employed.

Functionalization of Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound can be independently or simultaneously functionalized to yield a variety of derivatives.

The amino groups are susceptible to a range of reactions common to primary aromatic amines. Acylation, the reaction with acyl chlorides or anhydrides, can be used to introduce acyl groups. Alkylation can also be performed to introduce alkyl substituents. These modifications can alter the electronic properties and steric environment of the molecule.

The hydroxyl group behaves as a typical phenol (B47542) and can undergo O-alkylation or O-acylation to form ethers and esters, respectively. These reactions provide another avenue for modifying the structure and properties of derivatives of this compound.

Applications in Advanced Materials Science and Chemical Synthesis

Utilization as a Building Block in Complex Organic Synthesis

The reactivity of 2,5-Diaminophenol (B1598321) dihydrochloride (B599025), stemming from its electron-donating amino and hydroxyl groups, makes it a valuable intermediate in the synthesis of a variety of organic compounds. The dihydrochloride salt form enhances its solubility and stability, particularly in acidic conditions, facilitating its use in various synthetic protocols.

Precursor for Dyes and Pigments

A primary application of 2,5-Diaminophenol and its dihydrochloride salt is in the manufacturing of colorants. The presence of two amino groups allows for diazotization reactions, a cornerstone of azo dye synthesis. These dyes are integral to the textile and leather industries.

In the realm of cosmetics, 2,5-Diaminophenol is a key component in oxidative hair dye formulations. In these products, it acts as a "coupler" or "modifier." When combined with a primary intermediate (a para-diamine) and an oxidizing agent like hydrogen peroxide, it undergoes a series of reactions to form complex quinonoid structures. These reactions result in the final hair color, which can be tailored from blonde to black depending on the specific combination of precursors used.

Intermediate in Specialty Chemical Production

Beyond dyes, 2,5-Diaminophenol dihydrochloride serves as a precursor in the synthesis of other specialty chemicals. Its ability to undergo electrophilic substitution reactions makes it a useful starting material for more complex molecules. While detailed public research on its broad applications as an intermediate is limited, its structural motifs are found in various complex organic frameworks.

Role in Polymer Chemistry

The bifunctional nature of 2,5-Diaminophenol, possessing two nucleophilic amine groups, allows it to act as a monomer in polymerization reactions. This has led to its investigation in the synthesis of high-performance polymers.

Monomer for Polyimides and Polybenzoxazoles

High-performance polymers like polyimides and polybenzoxazoles are known for their exceptional thermal stability and mechanical properties. The synthesis of polybenzoxazoles, for instance, often involves the polycondensation of bis-o-aminophenols with dicarboxylic acids. While research has been conducted on various dihydroxy-diamino monomers, the specific use of this compound in the synthesis of these polymers is not extensively documented in publicly available literature. However, related structures, such as 3,3'-dihydroxybenzidine (B1664586) dihydrochloride, are used in similar polycondensation reactions to produce polybenzoxazoles with high thermal stability. researchgate.net The general synthetic route for polybenzoxazoles involves the formation of a poly(o-hydroxyamide) precursor, which is then thermally cyclized to the final polybenzoxazole structure. koreascience.kr

Similarly, polyimides are typically synthesized from the reaction of a diamine with a dianhydride. While numerous diamines are used commercially and in research, specific studies detailing the polymerization of this compound to form polyimides are not readily found in the reviewed literature.

Development of Electroactive Polymeric Films

Electroactive polymers (EAPs) are materials that change their size or shape in response to an electrical stimulus, making them attractive for applications such as actuators and sensors. mdpi.com Certain aromatic amine-based polymers have demonstrated electroactivity. researchgate.net For instance, polymers derived from the electropolymerization of Schiff bases of aromatic diamines have been shown to be electroactive. researchgate.net While the potential for polymers derived from 2,5-Diaminophenol to exhibit electroactivity exists due to the redox-active nature of the aromatic amine and phenol (B47542) groups, specific research on the development of electroactive polymeric films from this compound is not prominent in the available scientific literature.

Influence on Polymerization Kinetics and Mesophase Enhanced Polymerization

The kinetics of polymerization can be influenced by the structure of the monomers. For example, in the synthesis of polyesters, the choice of comonomer can affect the esterification reaction kinetics by altering the solubility of the monomers. rsc.org While this principle is broadly applicable, specific studies on the influence of this compound on polymerization kinetics have not been identified in the reviewed literature. The concept of mesophase enhanced polymerization, where the ordered state of a liquid crystalline phase can influence the polymerization process, is an area of advanced polymer science. However, its specific application to systems involving this compound is not documented in the available research.

Applications in Photosensitive Materials Research

While direct, extensive research on this compound in modern photosensitive materials is not widely documented in recent literature, its historical context as a component in photographic developers provides a basis for its relevance. In traditional black-and-white photography, developers are reducing agents that convert exposed silver halide crystals into metallic silver, forming the image. Diaminophenol derivatives were known for their developing properties. The dihydrochloride salt would offer improved solubility and stability in acidic developer solutions.

The fundamental principle of its function lies in its ability to be oxidized. This redox capability is a key characteristic for its use in applications involving light-induced chemical changes. The development of photosensitive polymers and photoresists sometimes involves the use of compounds that can initiate or participate in polymerization or cross-linking reactions upon exposure to light. The amino and hydroxyl groups of 2,5-diaminophenol offer reactive sites that could potentially be functionalized to create monomers for such photosensitive polymers.

Contribution to Fundamental Biochemical Research

The redox-active nature of this compound makes it a useful tool in various areas of biochemical investigation, particularly in studies involving enzymatic reactions and oxidative stress.

Substrate in Enzyme Mechanism Elucidation

The ability of 2,5-diaminophenol to undergo oxidation makes it a suitable substrate for studying the mechanisms of various oxidoreductase enzymes. Enzymes like laccases and peroxidases catalyze the oxidation of a wide range of phenolic and amino-aromatic compounds. By using this compound as a substrate, researchers can monitor enzyme activity, determine kinetic parameters, and elucidate the catalytic mechanism.

The oxidation of 2,5-diaminophenol can often be followed spectrophotometrically, as the product of the reaction is typically colored. This allows for a continuous and straightforward assay of enzyme activity. Such studies are crucial for understanding the function of these enzymes in various biological processes and for their potential application in biotechnology and bioremediation.

Reagent in Oxidative Stress Pathway Investigation

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. mdpi.commdpi.com 2,5-Diaminophenol and its dihydrochloride salt can be employed in studies investigating these pathways.

Due to its susceptibility to oxidation, 2,5-diaminophenol can act as a pro-oxidant in certain in vitro systems, helping to induce a state of oxidative stress for experimental purposes. Conversely, its ability to be oxidized can also allow it to act as a reducing agent or antioxidant in other contexts, donating electrons to neutralize free radicals. This dual potential makes it a versatile chemical probe for exploring the complex mechanisms of oxidative damage and the cellular responses to it.

Modulation of Enzyme-Catalyzed Reactions in Model Systems

Beyond its role as a direct substrate, this compound can also be used to modulate the activity of enzymes in model systems. The presence of the amino and hydroxyl groups allows for potential interactions with the active sites of enzymes, which could lead to either inhibition or, in some cases, allosteric activation.

By studying how this compound affects the kinetics of an enzyme-catalyzed reaction, researchers can gain insights into the structure and function of the enzyme's active site. This information is valuable for the design of specific enzyme inhibitors or activators, which have numerous applications in medicine and biotechnology. The interactions can be influenced by the pH of the system, which would affect the protonation state of the amino and hydroxyl groups of the compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Electrochemical Characterization Techniques

Electrochemical methods are central to defining the redox identity of 2,5-Diaminophenol (B1598321) dihydrochloride (B599025), offering deep insights into its electron transfer mechanisms.

Cyclic voltammetry (CV) stands as a principal electrochemical technique for investigating the redox properties of electroactive species. jh.edu It measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth between two set values. jh.edu Studies on aminophenol isomers, including 2,5-diaminophenol, show that the relative position of the amino and hydroxyl groups on the aromatic ring significantly influences their electrochemical properties. scispace.com

The electrochemical oxidation of 2,5-diaminophenol has been shown to form products like 2-hydroxy-p-benzoquinoneidiimine. In experiments with the related compound p-aminophenol, cyclic voltammograms show that the oxidation process is pH-dependent. jh.edu For instance, at a pH of 6.0, p-aminophenol oxidizes in a rapid step involving the loss of two electrons and two protons. jh.edu The resulting voltammograms can be used to classify compounds based on their antioxidant potential, where a lower anodic peak potential (Epa) generally indicates a higher antioxidant capacity. nih.gov

Table 1: Representative Cyclic Voltammetry Parameters for Aminophenol Compounds Data below is illustrative for aminophenol-type compounds and can vary based on specific experimental conditions.

| Parameter | Typical Value Range | Significance |

| Anodic Peak Potential (Epa) | 0.5 V - 1.1 V | Potential at which oxidation occurs. Lower values suggest easier oxidation. scispace.comnih.gov |

| Cathodic Peak Potential (Epc) | Varies (often absent) | Potential at which reduction occurs. Absence indicates an irreversible or quasi-reversible process. scispace.com |

| Onset Potential (Eon) | Varies | Used to evaluate synergistic effects in antioxidant mixtures. nih.gov |

Spectroelectrochemistry integrates spectroscopic and electrochemical measurements to simultaneously probe changes in a molecule's optical and redox states. Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy are powerful for identifying reaction intermediates and final products generated during electrochemical processes. scispace.com

For example, in-situ FTIR studies on the oxidation of p-aminophenol have successfully detected the formation of p-benzoquinone as a product. scispace.com The investigation of p-aminophenol's redox mechanism in non-aqueous media using in-situ FTIR has identified species such as the cation radical, dimer, and the final quinonimine product based on their characteristic IR absorption bands. ustc.edu.cn This combination of techniques allows for a detailed tracking of species as they form and disappear throughout the electrochemical reaction. ustc.edu.cn

Chromatographic Techniques for Purity Assessment and Separation

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is indispensable for evaluating the purity of 2,5-Diaminophenol dihydrochloride and separating it from impurities or reaction byproducts. Purity is a critical parameter, and post-synthesis purification, often involving recrystallization, is vital to achieve high-purity samples (e.g., >95%) for subsequent use.

While specific HPLC methods for this compound are proprietary, standard methods for similar aromatic amines would typically employ a reversed-phase column (like a C18 column) with a mobile phase consisting of a buffered aqueous solution and an organic modifier such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance.

Spectroscopic Analysis of Derivatives and Reaction Products

Spectroscopic analysis is crucial for the structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a definitive tool for structural elucidation. It allows for the verification of amino and hydroxyl group positions on the phenol (B47542) ring. Comparative analysis using NMR is highly effective for distinguishing between structural isomers or analogs. For instance, the aromatic proton signals of 2,5-Diaminophenol (typically in the δ 6.5–7.0 ppm range) would differ from a substituted analog like 2,5-Diaminotoluene, which would show a distinct methyl proton signal around δ 2.3 ppm. The characterization of complex derivatives often relies on advanced 2D NMR techniques to fully resolve the structure in solution. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information on a molecule's vibrational modes, which correspond to its functional groups. FTIR is particularly useful for differentiating the broad stretching vibrations of the hydroxyl group (~3300 cm⁻¹) from the sharp stretches of the amino groups (~3400 cm⁻¹). Raman spectroscopy offers key insights into the phosphodiester backbone of related molecules and can be used to explore how these molecules bind to proteins. nih.gov For aminophenols, major differences in Raman spectra can be observed in the 600-1200 cm⁻¹ range, which arises primarily from ribose and phosphate (B84403) vibrational modes, helping to distinguish between isomers. nih.gov

Table 2: General Infrared (IR) Absorption Ranges for 2,5-Diaminophenol Values are approximate and can be influenced by the sample matrix and preparation.

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | ~3300 (broad) |

| N-H Stretch (Aromatic Amine) | ~3400 (sharp) |

| Aromatic C=C Stretch | 1450-1600 |

| N-H Deformation | ~1615 scispace.com |

| C-O Stretch (Phenolic) | 1200-1260 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical analytical technique used for the determination of the molecular weight and elucidation of the structure of this compound. This method provides precise mass-to-charge ratio (m/z) data, which aids in confirming the identity of the compound. For the free base, 2,5-Diaminophenol (C₆H₈N₂O), the monoisotopic mass is approximately 124.06366 Da. uni.lunih.govalfa-chemistry.com

In mass spectrometric analysis, the compound can be observed as various adducts, depending on the ionization technique employed. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for these adducts.

Table 1: Predicted Mass Spectrometry Data for 2,5-Diaminophenol Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 125.07094 |

| [M+Na]⁺ | 147.05288 |

| [M-H]⁻ | 123.05638 |

| [M+NH₄]⁺ | 142.09748 |

| [M+K]⁺ | 163.02682 |

| [M+H-H₂O]⁺ | 107.06092 |

| [M]⁺ | 124.06311 |

| Data sourced from computational predictions. uni.lu |

This data is instrumental in identifying the compound in complex mixtures and verifying its presence in reaction products or formulated materials. The fragmentation pattern under specific MS conditions (e.g., tandem MS) can further provide detailed structural information, confirming the arrangement of the amino and hydroxyl groups on the benzene (B151609) ring.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique for verifying the stoichiometric formula of a pure chemical compound. For this compound, which has the chemical formula C₆H₁₀Cl₂N₂O, this method is used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O). sigmaaldrich.com The experimental percentages are then compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. rsc.org

The theoretical elemental composition of this compound is derived from its molecular weight (197.06 g/mol ). nih.gov

Table 2: Theoretical Elemental Composition of this compound (C₆H₁₀Cl₂N₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 36.57 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.12 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 35.98 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.22 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.12 |

| Total | 197.06 | 100.00 |

A close correlation between the experimentally determined percentages and the theoretical values presented in the table provides strong evidence of the compound's stoichiometric integrity. Any significant deviation would suggest the presence of impurities, residual solvents, or that the compound has a different empirical formula. This analytical method is therefore essential for quality control and for validating the synthesis of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. These methods are widely used to calculate various molecular properties with a high degree of accuracy.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For studies on aminophenol isomers and similar aromatic molecules, the B3LYP hybrid functional is commonly employed. researchgate.net This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally critical. Pople-style basis sets are frequently used, with varying levels of complexity:

6-31G(d): A double-zeta basis set that includes polarization functions on heavy (non-hydrogen) atoms.

6-311+G(2d,2p): A more extensive triple-zeta basis set that includes diffuse functions (+) for describing weakly bound electrons and multiple polarization functions on both heavy and hydrogen atoms. researchgate.net

The choice involves a trade-off between computational cost and accuracy, with larger basis sets providing more precise results at a higher computational expense.

Table 1: Typical Computational Parameters for DFT Studies on Aminophenol Derivatives

| Parameter | Selection | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. |

| Functional | B3LYP | Provides a reliable balance of accuracy and efficiency for organic molecules. researchgate.net |

| Basis Set | 6-311+G(2d,2p) | Offers high accuracy for geometry and energy calculations. researchgate.net |

| Environment | Gas Phase or Solvated Model | Simulates the molecule in isolation or in a solvent environment. |

Molecular Modeling and Simulation

Molecular modeling and simulations build upon quantum chemical calculations to provide a dynamic and visual understanding of molecular behavior.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For 2,5-Diaminophenol (B1598321), this involves determining the precise bond lengths, bond angles, and dihedral angles. The process would confirm the planarity of the benzene (B151609) ring and establish the preferred orientations of the hydroxyl (-OH) and amino (-NH2) groups relative to the ring. The internal rotation of these functional groups can lead to different conformers (rotational isomers), and computational analysis can identify the most energetically favorable conformation. researchgate.net

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy corresponds to a better electron-donating ability.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron-accepting ability.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap is associated with high chemical reactivity, lower kinetic stability, and easier electronic excitation. researchgate.netmdpi.com Conversely, a large energy gap implies high stability and low reactivity. mdpi.com For 2,5-Diaminophenol, the electron-donating amino and hydroxyl groups are expected to raise the HOMO energy, influencing its reactivity. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for 2,5-Diaminophenol

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.25 | Electron-donating capability |

| LUMO | -0.80 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.45 | Chemical reactivity and kinetic stability |

Note: The values presented are illustrative and representative of what would be expected from a DFT/B3LYP calculation.

Key reactivity indices include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (E_LUMO - E_HOMO) / 2. mdpi.com

Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η). mdpi.com

These calculated parameters for 2,5-Diaminophenol would provide a quantitative basis for its known role as a reactive intermediate in dye synthesis and as a reducing agent. The sites for electrophilic attack or nucleophilic reactions can also be predicted by analyzing the distribution of the HOMO and LUMO orbitals across the molecule.

Table 3: Predicted Global Reactivity Descriptors for 2,5-Diaminophenol

| Reactivity Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.025 eV | Tendency to exchange electrons with the environment. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.225 eV | High stability, but moderately reactive. |

| Softness (S) | 1 / η | 0.449 eV⁻¹ | Indicates the molecule is moderately "soft" and polarizable. |

| Electrophilicity Index (ω) | μ² / (2η) | 2.057 eV | A good measure of its electrophilic nature. |

Note: The values are calculated from the illustrative energies in Table 2.

Table of Compounds

| Compound Name |

|---|

| 2,5-Diaminophenol |

| 2,5-Diaminophenol dihydrochloride (B599025) |

| 2,3-diaminophenol |

| 2,4-diaminophenol (B1205310) |

| para-phenylenediamine |

| 2,5-dinitrophenol (B1207554) |

| 2-hydroxy-p-benzoquinoneidiimine |

| Acid Green 12 |

| Hydrogen peroxide |

| 2,4-dinitrophenylhydrazine |

| 2,4-diaminophenylhydrazine |

| Naphthalene |

| 2-aminophenol |

| o-aminophenol |

| m-aminophenol |

Thermochemical Property Calculations

The standard enthalpy of formation (ΔHf°) is a key thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational chemistry, particularly through methods like Density Functional Theory (DFT), can be employed to calculate these values.

For instance, a DFT study on the thermodynamic properties of aminophenol isomers (o-, m-, and p-aminophenol) utilized the B3LYP method with 6-31G(d) and 6-311+G(2d,2p) basis sets to compute their standard enthalpies of formation researchgate.net. The calculated values showed excellent agreement with experimental data for these related compounds, suggesting that a similar approach could be applied to 2,5-diaminophenol and its dihydrochloride salt to obtain reliable estimates. The presence of the two hydrochloride groups would be expected to significantly influence the heat of formation due to the energy released during the exothermic acid-base reaction between the amino groups and HCl.

To illustrate the type of data generated in such studies, the following table presents the calculated standard enthalpies of formation for the aminophenol isomers from the aforementioned study.

Table 1: Calculated Standard Enthalpies of Formation (ΔHf°) of Aminophenol Isomers in the Gas Phase Data sourced from a Density Functional Theory study on aminophenol isomers. researchgate.net

| Compound | Computational Method | Calculated ΔHf° (kJ/mol) |

| o-Aminophenol | B3LYP/6-311+G(2d,2p) | -84.1 |

| m-Aminophenol | B3LYP/6-311+G(2d,2p) | -80.3 |

| p-Aminophenol | B3LYP/6-311+G(2d,2p) | -86.2 |

Note: This table is for illustrative purposes to show the output of computational studies on related compounds. Specific data for 2,5-Diaminophenol dihydrochloride was not found in the searched literature.

Gibbs free energy (ΔG) is a fundamental thermodynamic potential that can be used to predict the spontaneity of a chemical process. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous one. Computational methods are instrumental in calculating the Gibbs free energy change for reactions involving this compound.

For example, the electrochemical oxidation of 2,5-diaminophenol has been a subject of study, where it is known to form products like 2-hydroxy-p-benzoquinoneimine researchgate.net. DFT calculations can be used to determine the Gibbs free energy of the reactants, transition states, and products of such oxidation reactions. This allows for the elucidation of the reaction mechanism and the identification of the most energetically favorable pathway. While a study mentioned performing Gibbs free energy calculations to understand the oxidation mechanism of 2,5-diaminophenol, specific numerical values were not provided in the available abstract researchgate.net.

The general equation for calculating the change in Gibbs free energy is:

ΔG = ΔH - TΔS

Where:

ΔG is the change in Gibbs free energy

ΔH is the change in enthalpy

T is the temperature in Kelvin

ΔS is the change in entropy

Computational software can calculate the enthalpy and entropy of the individual species in a reaction, allowing for the determination of ΔG.

Structure-Property Relationship Elucidation through Computational Approaches

The arrangement of atoms in this compound dictates its physical, chemical, and electronic properties. Computational approaches are invaluable for elucidating these structure-property relationships.

The positioning of the two amino groups and the hydroxyl group on the benzene ring in 2,5-diaminophenol significantly influences its electronic properties and reactivity. DFT calculations can be used to determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its ability to participate in electronic transitions.

The redox properties of 2,5-diaminophenol are a direct consequence of its molecular structure. Its ability to undergo oxidation makes it a useful precursor in the synthesis of polymers and dyes . Computational modeling, particularly DFT, can be used to assess electron transfer pathways and redox potentials, helping to explain the discrepancies in reported redox properties across different experimental conditions .

Furthermore, the structure of this compound makes it a valuable building block in materials science. For instance, it has been used in the synthesis of two-dimensional covalent organic frameworks (COFs). In these materials, the specific geometry and electronic nature of the 2,5-diaminophenol unit contribute directly to the electrochemical performance of the resulting COF, including its specific capacity and cycling stability when used as a cathode material in batteries.

Q & A

Q. What experimental designs are suitable for exploring novel biological applications of this compound?

Q. How can the dual redox behavior of this compound be leveraged in energy storage research?

- Integrate the compound into redox flow battery systems and evaluate charge-discharge cycles using electrochemical impedance spectroscopy (EIS). Compare energy density metrics with benchmark materials like vanadium oxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.